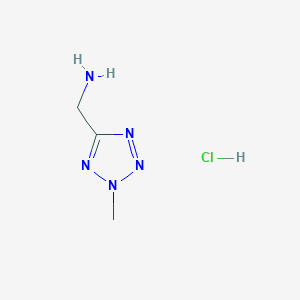

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Descripción general

Descripción

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is an organic compound with the molecular formula C3H8ClN5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of 2-methyl-2H-tetrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques may be utilized to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Aplicaciones Científicas De Investigación

Antihypertensive Agents

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antihypertensive activity. For instance, a series of compounds based on tetrazole scaffolds have been synthesized and evaluated for their efficacy as angiotensin-II receptor antagonists. These compounds demonstrated promising results in lowering blood pressure with fewer side effects compared to traditional medications .

Anticancer Activities

Tetrazole derivatives are also being explored for their anticancer properties. Research has shown that certain tetrazole-based compounds can inhibit tumor growth by interfering with specific metabolic pathways in cancer cells. The mechanism often involves the modulation of angiogenesis and apoptosis pathways .

Antimicrobial Properties

Studies have reported that (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes contributes to its effectiveness as an antimicrobial agent .

Energetic Materials

Due to their high energy density and stability under various conditions, tetrazoles are being investigated as potential components in propellants and explosives. The unique structure of this compound allows for modifications that enhance its energetic properties while maintaining safety during handling .

Chemical Precursors

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for further derivatization, making it useful in the development of novel pharmaceuticals and agrochemicals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Synthesis and Evaluation of Tetrazole Derivatives | Antihypertensive Activity | Identified several derivatives with significant blood pressure-lowering effects compared to standard treatments. |

| Tetrazoles as Anticancer Agents | Anticancer Properties | Demonstrated inhibition of cancer cell proliferation through targeted metabolic interference. |

| Energetic Properties of Tetrazoles | Material Science | Explored potential applications in propellant formulations due to favorable stability and energy output characteristics. |

Mecanismo De Acción

The mechanism of action of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antifungal activity. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-methyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide: This compound has a similar tetrazole ring structure but with a thiophene carboxamide group attached.

1,3,5-tris(1H-tetrazol-5-yl)benzene: This compound contains three tetrazole rings attached to a benzene ring.

Uniqueness

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is unique due to its specific structure and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, often referred to as a tetrazole derivative, has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique tetrazole ring structure, which is known to exhibit various pharmacological properties.

- Chemical Formula : C₅H₈ClN₅

- Molecular Weight : 173.61 g/mol

- CAS Number : 107269-68-1

Antimicrobial Activity

Research indicates that tetrazole derivatives possess significant antimicrobial properties. A study demonstrated that compounds with tetrazole moieties exhibited potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Anticancer Properties

Tetrazoles have been explored for their anticancer potential. Notably, this compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies revealed that this compound can induce apoptosis in specific cancer cell lines through the activation of caspase pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation | |

| MCF-7 | 20 | Cell cycle arrest in G1 phase |

Neurological Effects

The compound has also been investigated for its effects on the central nervous system. It exhibits activity as a GABA_A receptor modulator, which could have implications for treating anxiety and other neurological disorders. The modulation of these receptors may enhance inhibitory neurotransmission, providing a calming effect .

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to controls.

Case Study 2: Cancer Treatment

In a preclinical trial involving mouse models with xenografted tumors, administration of the compound resulted in a marked decrease in tumor size and weight after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues .

Propiedades

IUPAC Name |

(2-methyltetrazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.ClH/c1-8-6-3(2-4)5-7-8;/h2,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWYJFASNBPMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107269-68-1 | |

| Record name | (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.